molecular formula C48H56N6O10S2 B1220651 Penicillin V benzathine CAS No. 5928-84-7

Penicillin V benzathine

Cat. No.: B1220651
CAS No.: 5928-84-7
M. Wt: 941.1 g/mol
InChI Key: BBTOYUUSUQNIIY-ANPZCEIESA-N
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Description

Penicillin V benzathine is a type of antibiotic belonging to the penicillin class. It is a combination of penicillin V and benzathine, which allows for a slow release of the antibiotic into the body. This compound is primarily used to treat bacterial infections such as strep throat, diphtheria, syphilis, and yaws. It is also used to prevent rheumatic fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicillin V benzathine is synthesized through a semi-synthetic process. The preparation involves the reaction of penicillin V with N,N’-dibenzylethylenediamine in an organic solvent. The reaction solution is prepared, followed by pre-reaction, end reaction, and purification steps. This method ensures that the product crystal formation and size are controllable, effectively increasing the yield and quality of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar semi-synthetic route. The process involves large-scale reactions in controlled environments to ensure consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified and formulated for medical use.

Chemical Reactions Analysis

Types of Reactions

Penicillin V benzathine undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into penicillin V and benzathine.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage conditions.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

    Hydrolysis: Penicillin V and benzathine.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Penicillin V benzathine has a wide range of applications in scientific research:

Mechanism of Action

Penicillin V benzathine exerts its effects by interfering with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and death of the bacteria. The benzathine component allows for a slow release of penicillin V, providing prolonged antibacterial activity .

Comparison with Similar Compounds

Penicillin V benzathine is unique due to its combination of penicillin V and benzathine, which allows for a slow release of the antibiotic. Similar compounds include:

This compound is particularly useful for its prolonged action, making it suitable for conditions requiring long-term antibiotic exposure .

Properties

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O5S.C16H20N2/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2/t2*11-,12+,14-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTOYUUSUQNIIY-ANPZCEIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H56N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207999
Record name Penicillin V benzathine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5928-84-7
Record name Penicillin V benzathine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penicillin V benzathine [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENICILLIN V BENZATHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T4EMH59ZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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